

3,4-Dichloro-5-nitrobenzoic acid literature review

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Compound of Interest

Compound Name: **3,4-Dichloro-5-nitrobenzoic acid**

Cat. No.: **B178437**

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An In-depth Technical Guide to **3,4-Dichloro-5-nitrobenzoic Acid**

Introduction

3,4-Dichloro-5-nitrobenzoic acid is an aromatic carboxylic acid with the chemical formula $C_7H_3Cl_2NO_4$.^{[1][2]} It is characterized by a benzoic acid core substituted with two chlorine atoms at the 3 and 4 positions and a nitro group at the 5 position.^[1] This substitution pattern creates a distinct electronic and steric environment, making it a compound of interest for synthetic and medicinal chemists.^[3] The presence of the electron-withdrawing nitro group and chlorine atoms enhances the molecule's electrophilic character, influencing its acidity, stability, and reactivity in chemical transformations such as nucleophilic aromatic substitution.^{[1][3]}

This compound serves as a valuable building block in organic synthesis, particularly as a precursor for more complex molecules with potential therapeutic applications, including those designed to target specific enzymes.^[3] Its utility is primarily as an intermediate in the development of novel bioactive molecules and in the construction of heterocyclic compounds, which are core structures in many pharmaceutical agents.^[3]

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and computed properties for **3,4-Dichloro-5-nitrobenzoic acid**.

Table 1: General and Physicochemical Properties

Property	Value	Source(s)
IUPAC Name	3,4-dichloro-5-nitrobenzoic acid	[4]
CAS Number	13300-63-5	[4]
Molecular Formula	C ₇ H ₃ Cl ₂ NO ₄	[1][2][4]
Molecular Weight	236.01 g/mol	[2][4]
Appearance	Solid at room temperature	[1]
Solubility	Moderately soluble in organic solvents; less soluble in water	[1]
XLogP3 (Computed)	3.3	[4][5]
Monoisotopic Mass	234.9439130 Da	[4]

Table 2: Computed Mass Spectrometry Data

Predicted collision cross-section (CCS) values are useful for mass spectrometry-based identification.

Adduct	m/z	Predicted CCS (Å ²)	Source(s)
[M-H] ⁻	233.93663	142.5	[5]
[M+H] ⁺	235.95119	140.2	[5]
[M+Na] ⁺	257.93313	149.8	[5]
[M+K] ⁺	273.90707	141.9	[5]
[M+NH ₄] ⁺	252.97773	158.0	[5]

| [M+HCOO]⁻ | 279.94211 | 155.1 | [5] |

Note: Experimental spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra for **3,4-dichloro-5-nitrobenzoic acid** are not readily available in the reviewed literature. Researchers should perform standard analytical characterization upon synthesis.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **3,4-dichloro-5-nitrobenzoic acid** is not explicitly available in the reviewed literature. However, a plausible and standard synthetic route involves the nitration of 3,4-dichlorobenzoic acid. The protocol below is a representative procedure based on established methods for the nitration of aromatic carboxylic acids.

Experimental Protocol: Nitration of 3,4-Dichlorobenzoic Acid

This procedure is based on general methods for nitrating substituted benzoic acids and should be optimized for safety and yield.

Materials:

- 3,4-Dichlorobenzoic acid
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Fuming Nitric Acid (HNO_3 , sp. gr. 1.5)
- Ice
- Distilled water
- Ethanol (for recrystallization, optional)

Equipment:

- Three-neck round-bottom flask
- Mechanical stirrer
- Dropping funnel
- Thermometer
- Ice bath

- Heating mantle
- Büchner funnel and flask
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add 3,4-dichlorobenzoic acid.
- Acidification: While stirring, slowly add concentrated sulfuric acid to the flask. Stir the mixture until the benzoic acid derivative is completely dissolved. Cool the mixture to 0-5 °C using an ice bath.
- Nitration: Prepare a nitrating mixture by carefully combining fuming nitric acid and an equal volume of concentrated sulfuric acid, keeping the mixture cool. Slowly add this nitrating mixture dropwise to the cooled solution of the benzoic acid derivative. The temperature of the reaction mixture must be maintained between 0 and 10 °C throughout the addition to prevent over-nitration and side reactions.
- Reaction: After the addition is complete, allow the mixture to stir at a low temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large beaker filled with crushed ice and water. This should be done in a fume hood with extreme caution, as the dilution of concentrated acid is highly exothermic.
- Precipitation and Filtration: The product, **3,4-dichloro-5-nitrobenzoic acid**, will precipitate out of the aqueous solution as a solid. Allow the mixture to stand for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
- Washing: Wash the crude product thoroughly with cold distilled water until the washings are neutral to pH paper, ensuring the complete removal of residual acids.

- Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the final product.
- Drying: Dry the purified product in a vacuum oven at a moderate temperature.

Safety Precautions:

- This reaction must be performed in a well-ventilated fume hood.
- Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
- The addition of the nitrating mixture and the quenching process are highly exothermic and must be controlled carefully to avoid a runaway reaction.

Caption: Plausible workflow for the synthesis of **3,4-dichloro-5-nitrobenzoic acid**.

Biological Activity and Mechanism of Action

While specific biological assay data for **3,4-dichloro-5-nitrobenzoic acid** is scarce in the public domain, compounds containing a nitroaromatic moiety are known to exhibit a wide spectrum of biological activities, including antimicrobial and antineoplastic effects. The biological activity of these compounds is often linked to the reductive metabolism of the nitro group.

General Mechanism of Action for Nitroaromatic Compounds

The nitro group (NO_2) is a key pharmacophore but can also be a toxicophore. In biological systems, particularly under hypoxic conditions found in microorganisms or solid tumors, the nitro group can undergo enzymatic reduction. This process, often mediated by nitroreductase enzymes, converts the nitro group into highly reactive intermediates, such as the nitroso (NO) and hydroxylamino (NHOH) species, as well as the nitro anion radical (NO_2^-).

These reactive species can induce cellular damage through several mechanisms:

- Covalent Binding to Macromolecules: The reduced intermediates can covalently bind to critical cellular macromolecules like DNA and proteins, leading to nuclear damage, enzyme inactivation, and ultimately, cell death.
- Oxidative Stress: The reduction process can generate reactive oxygen species (ROS), leading to oxidative stress that damages cellular components.

This mechanism makes nitroaromatic compounds effective as antimicrobial agents and potential anticancer drugs. **3,4-Dichloro-5-nitrobenzoic acid**, as a precursor in drug development, could be used to synthesize derivatives that leverage this mechanism of action.

Caption: General mechanism of action for bioactive nitroaromatic compounds.

Applications in Research and Drug Development

3,4-Dichloro-5-nitrobenzoic acid is primarily positioned as a key intermediate in synthetic chemistry. Its unique substitution pattern provides multiple reaction sites that can be strategically manipulated.

- Pharmaceutical Synthesis: It serves as a scaffold for building more complex molecules. The carboxylic acid group can be converted to esters, amides, or other functional groups. The nitro group can be reduced to an amine, which is a common step in synthesizing various heterocyclic structures or introducing new functionalities. The chlorine atoms can be targets for nucleophilic aromatic substitution reactions, allowing for the introduction of diverse side chains.
- Agrochemicals: Similar to its use in pharmaceuticals, it can be a precursor in the synthesis of novel herbicides and pesticides.
- Material Science: Its derivatives could be explored for applications in polymers and dyes.

Below is a generalized workflow for how a compound like **3,4-dichloro-5-nitrobenzoic acid** would be handled in an early-stage drug discovery process.

Caption: Role of an intermediate in a typical drug discovery workflow.

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